![molecular formula C22H16N2O2 B14332383 (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one CAS No. 106087-97-2](/img/structure/B14332383.png)
(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one is a complex organic compound with a unique structure that includes an anilino group, a hydroxyphenyl group, and a naphthalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one typically involves the condensation of 2-hydroxy-1-naphthaldehyde with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amino-substituted naphthalenones.
Aplicaciones Científicas De Investigación
(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-5,7-Dihydroxy-N-(4-hydroxyphenyl)-2-imino-2H-chromene-3-carboxamide: This compound shares structural similarities with (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one, including the presence of an imino group and aromatic rings.
2-Aminothiazole-4: Another similar compound that is used in medicinal chemistry for its therapeutic properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of both an anilino group and a hydroxyphenyl group in the same molecule provides a versatile platform for chemical modifications and biological interactions.
Propiedades
Número CAS |
106087-97-2 |
|---|---|
Fórmula molecular |
C22H16N2O2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
4-anilino-2-(2-hydroxyphenyl)iminonaphthalen-1-one |
InChI |
InChI=1S/C22H16N2O2/c25-21-13-7-6-12-18(21)24-20-14-19(23-15-8-2-1-3-9-15)16-10-4-5-11-17(16)22(20)26/h1-14,23,25H |
Clave InChI |
XNAPCQQJKIHDGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C3O)C(=O)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


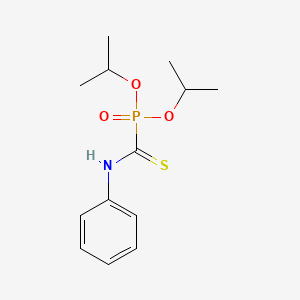

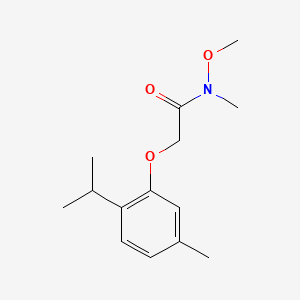
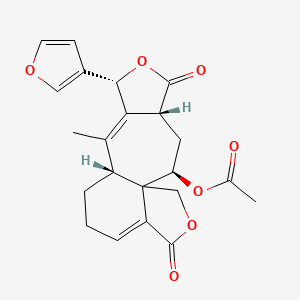
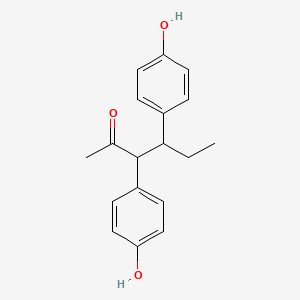
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
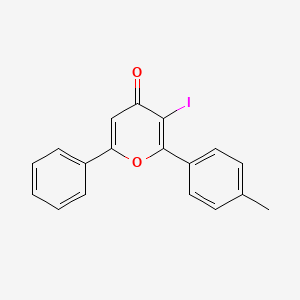
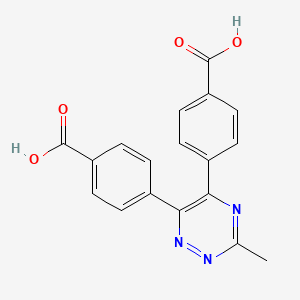
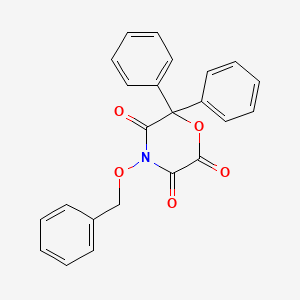



![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)

